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N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide

Catalog No.
S3275561
CAS No.
1448047-44-6
M.F
C14H21NO2S
M. Wt
267.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalam...

CAS Number

1448047-44-6

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,2-dimethylpropanamide

Molecular Formula

C14H21NO2S

Molecular Weight

267.39

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8,12,16H,9H2,1-4H3,(H,15,17)

InChI Key

QNAKOGYDAPUCKZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)SC)O

solubility

not available

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide is a chemical compound characterized by the molecular formula C14H21NO2SC_{14}H_{21}NO_2S and a molecular weight of 267.39 g/mol. This compound features several functional groups, including an amide, a pivalamide group, a hydroxyl group, and a methylthio group attached to a phenyl ring. These functional groups contribute to its unique chemical properties and potential biological activities.

  • There is no information available regarding a potential biological role or mechanism of action.
  • No safety information is available concerning flammability, reactivity, or toxicity.
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  • In Biology: Its functional groups allow it to interact with biological systems, making it useful for studying biochemical pathways.
  • In Medicine: The compound may be explored for its therapeutic properties, particularly in modulating specific biological targets.
  • In Industry: Its unique properties could make it applicable in catalysis or material science.
  • The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide typically involves several steps:

    • Formation of the Amide Bond: A suitable amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions to form the amide.
    • Introduction of the Hydroxyl Group: This can be achieved through hydroxylation reactions, where suitable precursors are oxidized.
    • Attachment of the Methylthio Group: A phenyl derivative is reacted with a methylthio reagent (like methylthiol) to introduce the methylthio substituent.

    These methods are primarily utilized in research settings, as industrial production methods for this compound are not widely reported.

    N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide can be compared with several similar compounds that also contain amide, hydroxyl, and methylthio groups:

    Compound NameStructural FeaturesUnique Properties
    N-(2-hydroxy-2-phenylethyl)pivalamideLacks methylthio groupDifferent reactivity profile
    N-(2-hydroxy-2-(4-methylphenyl)ethyl)pivalamideContains methyl group instead of methylthioVariations in oxidation potential
    N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamideAcetamide group instead of pivalamideInfluences stability and reactivity

    The uniqueness of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

    XLogP3

    2.4

    Dates

    Last modified: 08-19-2023

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